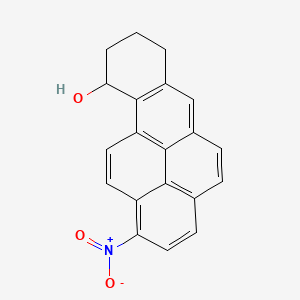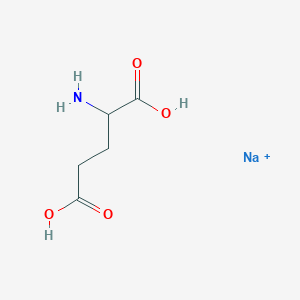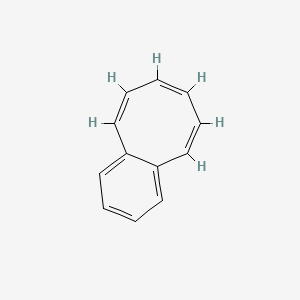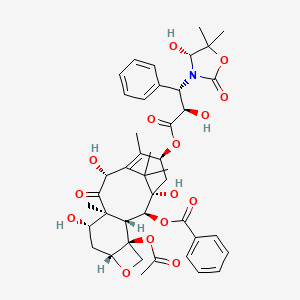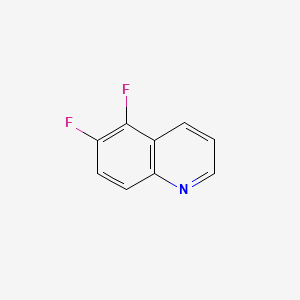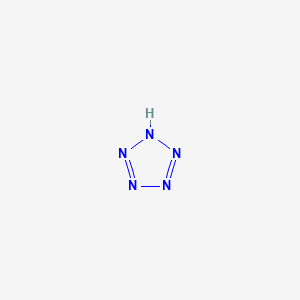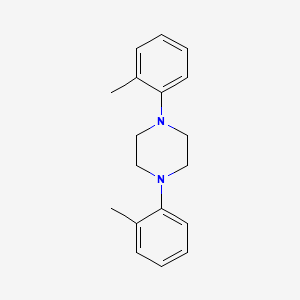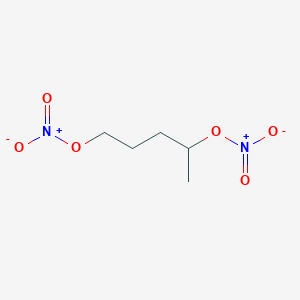
Barium isoundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium isoundecanoate is a chemical compound that belongs to the class of barium salts of carboxylic acids It is formed by the reaction of barium with isoundecanoic acid
準備方法
Synthetic Routes and Reaction Conditions: Barium isoundecanoate can be synthesized through a reaction between barium hydroxide and isoundecanoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with isoundecanoic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting barium carbonate with isoundecanoic acid. The reaction is carried out in large reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through filtration and drying processes to obtain pure this compound.
化学反応の分析
Types of Reactions: Barium isoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barium carbonate and other by-products.
Reduction: Under certain conditions, it can be reduced to form barium metal and isoundecanoic acid.
Substitution: It can participate in substitution reactions where the isoundecanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Barium carbonate and carbon dioxide.
Reduction: Barium metal and isoundecanoic acid.
Substitution: Halogenated barium compounds and substituted isoundecanoates.
科学的研究の応用
Barium isoundecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: It is explored for its potential use in diagnostic imaging and as a contrast agent.
Industry: It is used in the production of lubricants, coatings, and other industrial products.
作用機序
The mechanism of action of barium isoundecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, affecting their function. In chemical reactions, it acts as a source of barium ions, which can participate in various reactions and form different products.
類似化合物との比較
- Barium acetate
- Barium carbonate
- Barium sulfate
Comparison:
- Barium acetate: Similar in being a barium salt of a carboxylic acid, but differs in the type of acid used.
- Barium carbonate: Used in similar applications but has different chemical properties and reactivity.
- Barium sulfate: Commonly used as a contrast agent in medical imaging, but has different solubility and chemical behavior.
Uniqueness: Barium isoundecanoate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in various fields.
特性
CAS番号 |
93965-28-7 |
|---|---|
分子式 |
C22H42BaO4 |
分子量 |
507.9 g/mol |
IUPAC名 |
barium(2+);9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Ba/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChIキー |
RUXYEBCVELCYRK-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


